molecular formula C21H23NO6S B1382961 (R)-2-(((Benzyloxy)carbonyl)amino)-1-((S)-2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate CAS No. 1001547-78-9

(R)-2-(((Benzyloxy)carbonyl)amino)-1-((S)-2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B1382961
CAS RN: 1001547-78-9
M. Wt: 417.5 g/mol
InChI Key: GIHOYWNIYLZPEJ-VQTJNVASSA-N
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Description

“®-2-(((Benzyloxy)carbonyl)amino)-1-((S)-2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C19H23NO6S . It has a molecular weight of 393.46 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO6S/c1-16-7-9-18(10-8-16)27(22,23)26-14-13-24-12-11-20-19(21)25-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound appears as a colorless to yellow liquid or semi-solid or solid . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity and behavior in different environments.

Scientific Research Applications

Impact on Exercise-Induced Fatigue

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a compound structurally related to the queried chemical, has been studied for its effects on exercise-induced fatigue. It was found to increase swimming time to exhaustion in mice, indicating a potential role in enhancing endurance and facilitating recovery from fatigue. This could be a significant finding for research into fatigue management and physical performance enhancement (Fan et al., 2014).

Visualization of Alpha-Synuclein Deposition

Compounds structurally similar to the queried chemical have been explored for their potential in visualizing alpha-synuclein deposition in the brain using positron emission tomography. This could offer new avenues for diagnosing and monitoring the progression of multiple system atrophy, a disease marked by the buildup of alpha-synuclein (Kikuchi et al., 2010).

Environmental Monitoring

The study of parabens and benzophenone-type UV filters, including their presence in human tissues like the placenta, opens up discussions on environmental exposure and endocrine disruption. These chemicals are used in everyday products and their widespread occurrence raises concerns about the potential health implications, especially in sensitive populations like embryos and fetuses (Valle-Sistac et al., 2016).

Occupational Health Monitoring

The evaluation of workers' exposure to chemicals like ethylbenzene and the use of biomonitoring to assess exposure levels reflect the relevance of such compounds in occupational health. Understanding the metabolic pathways and interactions of these chemicals can guide safety protocols and health monitoring in industries where exposure is a concern (Jang et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(1R)-1-[(2S)-2,5-dihydrofuran-2-yl]-2-(phenylmethoxycarbonylamino)ethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-16-9-11-18(12-10-16)29(24,25)28-20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-12,19-20H,13-15H2,1H3,(H,22,23)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHOYWNIYLZPEJ-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CNC(=O)OCC2=CC=CC=C2)C3C=CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](CNC(=O)OCC2=CC=CC=C2)[C@@H]3C=CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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